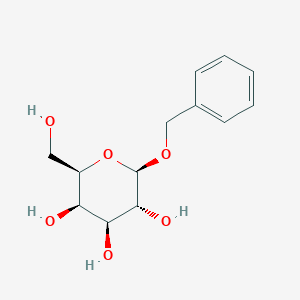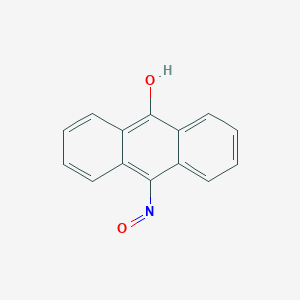
10-Nitrosoanthracen-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Nitrosoanthracen-9-ol is a chemical compound that is widely studied in scientific research due to its unique properties. It is a nitroso derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH). This compound is of great interest to researchers due to its potential applications in a wide range of fields, including materials science, pharmacology, and organic chemistry.
Mécanisme D'action
The mechanism of action of 10-Nitrosoanthracen-9-ol is not yet fully understood. However, it is believed to act as a photoconductive material, meaning that it can conduct electricity when exposed to light. This property makes it useful in applications such as OLEDs and organic solar cells.
Effets Biochimiques Et Physiologiques
There is currently limited research on the biochemical and physiological effects of 10-Nitrosoanthracen-9-ol. However, it has been shown to be non-toxic to cells in vitro, suggesting that it may have potential applications in biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-Nitrosoanthracen-9-ol in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that it is not yet widely available commercially, meaning that researchers may need to synthesize it themselves.
Orientations Futures
There are several potential future directions for research on 10-Nitrosoanthracen-9-ol. One area of interest is its use in the development of new materials for use in electronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential applications in biomedical research. Finally, there is potential for the development of new synthesis methods that could make this compound more widely available to researchers.
Méthodes De Synthèse
The synthesis of 10-Nitrosoanthracen-9-ol is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the nitration of anthracene, followed by reduction of the nitro group to form the corresponding amine. This amine is then treated with nitrous acid to form the nitroso derivative.
Applications De Recherche Scientifique
10-Nitrosoanthracen-9-ol has been extensively studied for its potential applications in materials science. It has been shown to be a promising candidate for use in organic light-emitting diodes (OLEDs) due to its high electron mobility and excellent thermal stability. Additionally, it has been investigated for use in organic solar cells due to its ability to absorb light in the visible region of the spectrum.
Propriétés
Numéro CAS |
14090-75-6 |
|---|---|
Nom du produit |
10-Nitrosoanthracen-9-ol |
Formule moléculaire |
C14H9NO2 |
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
10-nitrosoanthracen-9-ol |
InChI |
InChI=1S/C14H9NO2/c16-14-11-7-3-1-5-9(11)13(15-17)10-6-2-4-8-12(10)14/h1-8,16H |
Clé InChI |
YKILTXDUJGHIEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=O |
Autres numéros CAS |
14090-75-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



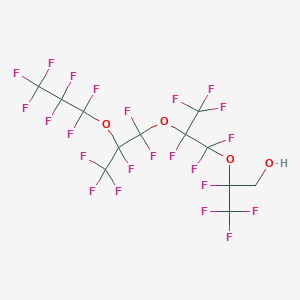
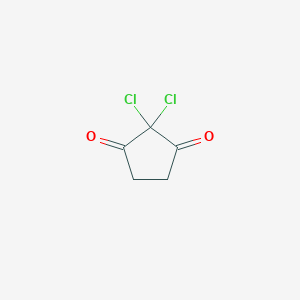
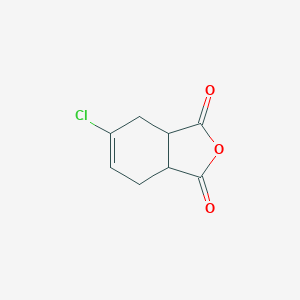
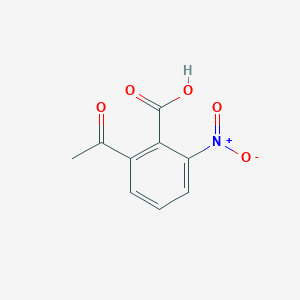
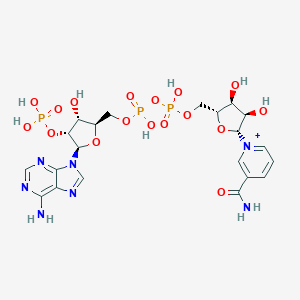
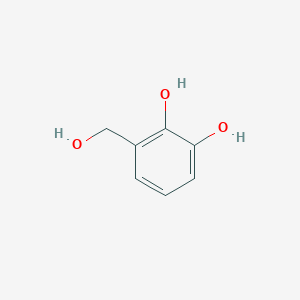
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
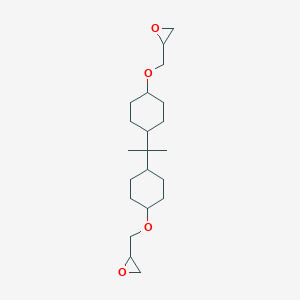
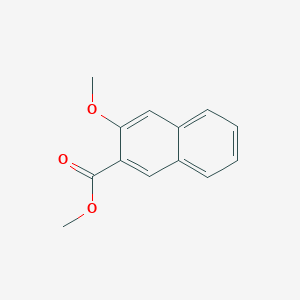
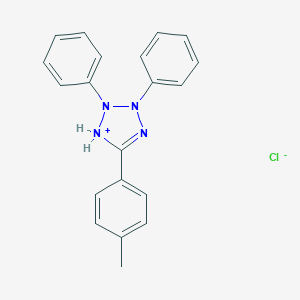
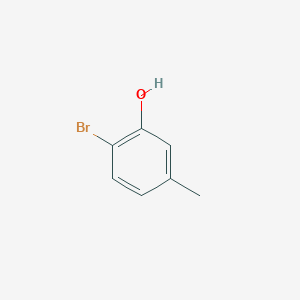
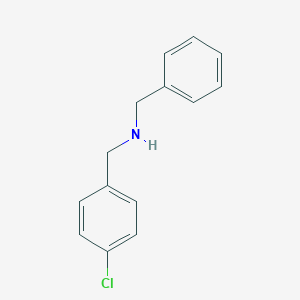
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
